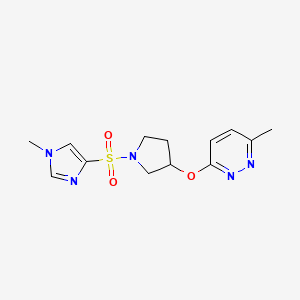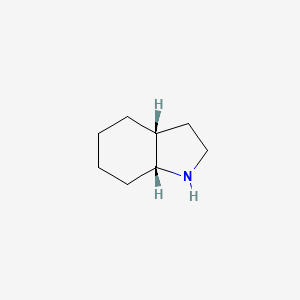
5-Chloro-3-(methoxymethyl)picolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-3-(methoxymethyl)picolinic acid is a derivative of picolinic acid, which is a pyridine carboxylate metabolite of tryptophan
作用机制
Target of Action
The primary targets of “5-Chloro-3-(methoxymethyl)picolinic acid” are zinc finger proteins (ZFPs) . These proteins play a crucial role in various cellular functions, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
“this compound” interacts with its targets, the zinc finger proteins, by binding to them. This binding changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction results in the inhibition of viral replication and packaging, among other effects .
Biochemical Pathways
The compound affects the biochemical pathways related to zinc transport . It acts as an anti-infective and immunomodulator through its role in zinc transport . The full catabolic pathway of “this compound” and its physiological and genetic foundation remain unknown .
Result of Action
The molecular and cellular effects of “this compound” action include the inhibition of viral replication and packaging, as well as the disruption of normal cell homeostatic functions . It has been shown to be an anti-viral in vitro and in vivo .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. For instance, the degradation kinetics experiments of similar compounds have been conducted in specific conditions . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(methoxymethyl)picolinic acid typically involves the chlorination of 3-(methoxymethyl)picolinic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the 5-position of the picolinic acid ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control is crucial for the efficient production of this compound.
化学反应分析
Types of Reactions
5-Chloro-3-(methoxymethyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chlorinated ring can be reduced under specific conditions to yield dechlorinated derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or primary amines under basic conditions.
Major Products Formed
Oxidation: Formation of 5-chloro-3-(formylmethyl)picolinic acid or 5-chloro-3-(carboxymethyl)picolinic acid.
Reduction: Formation of 3-(methoxymethyl)picolinic acid.
Substitution: Formation of 5-amino-3-(methoxymethyl)picolinic acid or 5-thio-3-(methoxymethyl)picolinic acid.
科学研究应用
5-Chloro-3-(methoxymethyl)picolinic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential role in modulating biological pathways, particularly those involving zinc finger proteins.
Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its versatile reactivity and functional group compatibility.
相似化合物的比较
Similar Compounds
Picolinic acid: A parent compound with similar structural features but lacking the chloro and methoxymethyl groups.
3-Methylpicolinic acid: Similar structure but with a methyl group instead of a methoxymethyl group.
5-Chloropicolinic acid: Similar structure but without the methoxymethyl group.
Uniqueness
5-Chloro-3-(methoxymethyl)picolinic acid is unique due to the presence of both the chloro and methoxymethyl groups, which confer distinct reactivity and biological activity compared to its analogs. These functional groups enhance its potential as a versatile intermediate in synthetic chemistry and as a bioactive molecule in medicinal chemistry.
属性
IUPAC Name |
5-chloro-3-(methoxymethyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-13-4-5-2-6(9)3-10-7(5)8(11)12/h2-3H,4H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWOJXWCRPOANO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N=CC(=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-[(2,4-dichlorophenyl)methylene]-4-piperidinecarbohydrazide](/img/structure/B2965987.png)
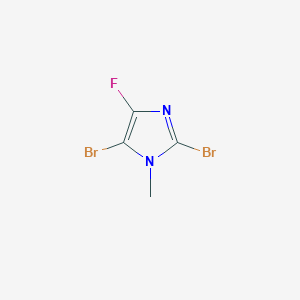
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-methylthiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2965989.png)
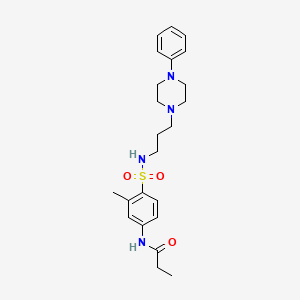
![3-(3,4-Dimethoxyphenyl)-5-{1-[(3,4-dimethoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2965993.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[1-(5-methyl-1,2,4-oxadiazol-3-yl)cycloheptyl]amino}acetamide](/img/structure/B2965994.png)
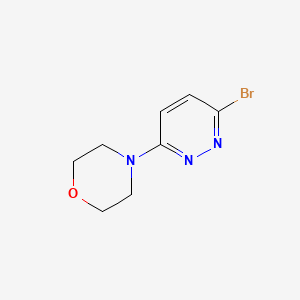
![2-{(3aR)-3a-methyl-5-oxo-1-[3-(trifluoromethyl)benzoyl]octahydropyrrolo[2,3-b]pyrrol-2-yl}phenyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2965997.png)
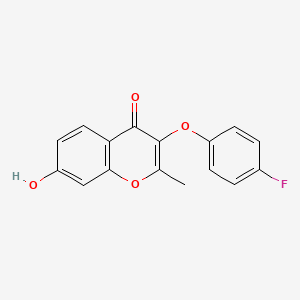
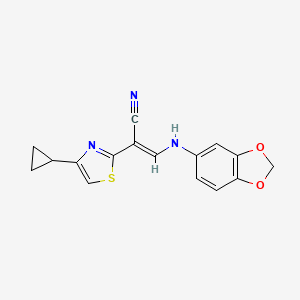
![4-methoxy-3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2966002.png)
